![molecular formula C19H15NO2 B1335803 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one CAS No. 333759-52-7](/img/structure/B1335803.png)
3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been explored through various methods. One approach involves an unexpected iron(III) chloride promoted reaction of cyclic imine dibenzo[b,f][1,4]oxazepines with alkynes, leading to the formation of 4-substituted 3-(2-hydroxyphenyl)-quinolines with yields ranging from 34 to 88% . Another method reported is the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, which provides an efficient and environmentally benign pathway to synthesize a variety of substituted quinazolin-4(3H)-ones . Additionally, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one derivatives has been achieved through microwave-assisted synthesis from 3-acetyl-4-hydroxyquinolin-2(1H)-one, which can be further converted into various isoxazol-quinolinone derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, the electrochemical synthesis of a benzofuran derivative from 3,4-dihydroxybenzoic acid and 4-hydroxy-1-methyl-2(1H)-quinolone has been characterized by IR, 1H NMR, 13C NMR, and MS . Similarly, the structure of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one has been determined by spectroscopic methods, and the tautomeric structures were studied by 1H NMR spectroscopy . Theoretical studies, including density functional theory (DFT) calculations, have been used to analyze the molecular structure and reactivity descriptors of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions. The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of quinolone nucleophiles leads to the formation of benzofuran derivatives through a Michael addition reaction under electro-decarboxylation . Azo dyes derived from quinolinone compounds have been synthesized through coupling reactions with diazotized p-substituted aniline derivatives . The reactivity of quinoline derivatives has also been studied theoretically to understand their potential in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from quinolinone compounds have been studied, and the color of the dyes has been discussed with respect to the nature of substituents on the benzene ring . The ionization constants (pKa) for these dyes were determined and correlated with the substituent constant . Theoretical calculations have provided insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties of quinoline derivatives, which are affected by solvent polarity .
科学的研究の応用
Antimycobacterial Activity
A notable application of similar compounds to 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is their antimycobacterial activity. Compounds like 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones, obtained through microwave-assisted reactions, have shown significant inhibitory activity against various Mycobacterium spp strains. Some of these compounds exhibit high lipophilicity and low polarity, contributing to their antimycobacterial properties (Quiroga et al., 2014).
Green Chemistry and Synthesis Methods
1-aryl-1,2-dihydrobenzo[f]quinolin-3(4H)-one derivatives, which are structurally related to 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, have been synthesized using environmentally friendly methods. These methods include one-pot reactions using PEG-400 as a catalyst and solvent, highlighting the move towards green chemistry in synthesizing such compounds (Zhang Zhang, 2011).
Nucleophilic Substitution and Derivative Synthesis
Research has explored the regioselective nucleophilic substitution reactions of similar compounds, leading to the synthesis of derivatives like 1-aminobenzo[f]quinolinone. These synthetic routes contribute to the diversity of quinoline derivatives with potential applications in various fields (Ismail & Abass, 2001).
Anticancer and Antibacterial Potential
Novel benzo[d]thiazolyl substituted-2-quinolone hybrids, structurally related to the compound , have demonstrated significant anticancer and antibacterial activity. Compounds like these have shown promising results against cancer cell lines and Gram-negative bacteria, highlighting their potential in therapeutic applications (Bolakatti et al., 2020).
DNA Interaction and Topoisomerase IIα Inhibition
Somederivatives of benzo[h]quinoline, structurally related to 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, have been found to interact with DNA and inhibit topoisomerase IIα. These compounds have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit critical enzymes involved in cell proliferation. This suggests the potential for similar compounds to be investigated for their anticancer properties (Kunwar et al., 2021).
Synthesis of Azo Dyes
Compounds like 4-hydroxybenzo[h]quinolin-2-(1H)-one, which are similar to 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, have been used in the synthesis of novel azo dyes. These dyes have potential applications in various industries, demonstrating the versatility of quinoline derivatives in materials science (Rufchahi & Gilani, 2012).
Catalysis in Organic Synthesis
Derivatives of benzo[h]quinoline have been utilized as catalysts in organic synthesis. For instance, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts have been prepared and used for ketone reduction, indicating the potential role of similar compounds in catalysis and organic chemical reactions (Facchetti et al., 2016).
特性
IUPAC Name |
3-(3-hydroxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-14-6-3-5-13(10-14)17-11-18(22)19-15-7-2-1-4-12(15)8-9-16(19)20-17/h1-10,17,20-21H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUILRZWVWQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391885 | |
| Record name | 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |
CAS RN |
333759-52-7 | |
| Record name | 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



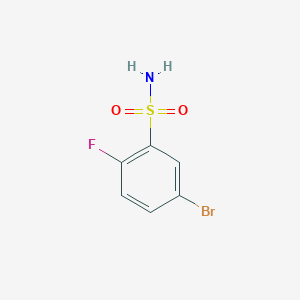
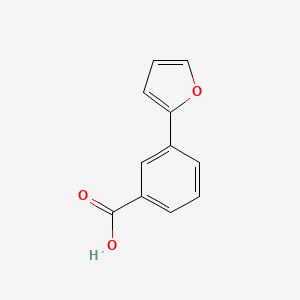
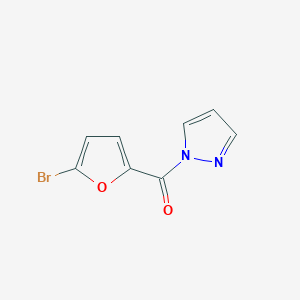
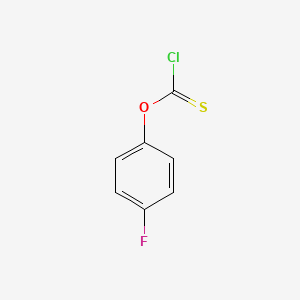
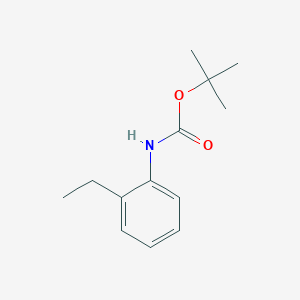
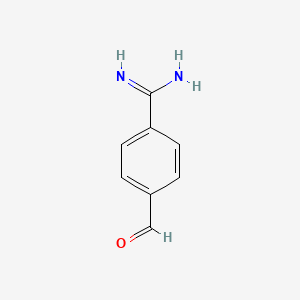
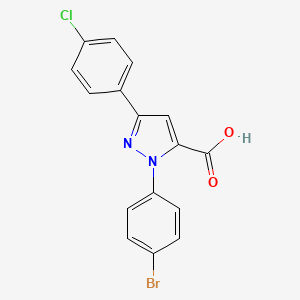
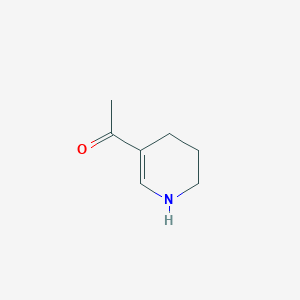
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
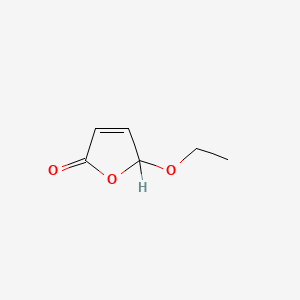
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)
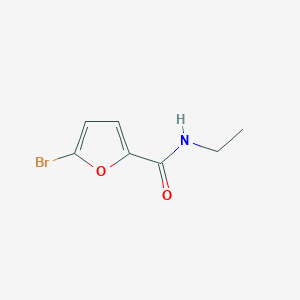
![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)